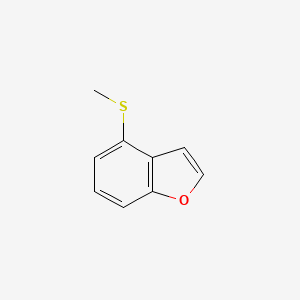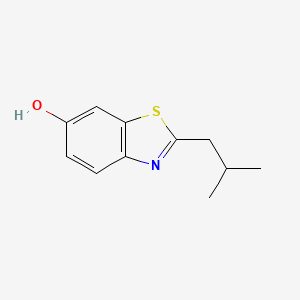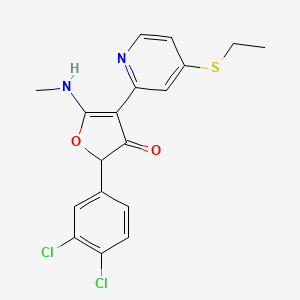![molecular formula C28H16S B576225 16-thiaheptacyclo[15.12.0.02,15.03,12.04,9.020,29.023,28]nonacosa-1(17),2(15),3(12),4,6,8,10,13,18,20(29),21,23,25,27-tetradecaene CAS No. 168784-35-8](/img/structure/B576225.png)
16-thiaheptacyclo[15.12.0.02,15.03,12.04,9.020,29.023,28]nonacosa-1(17),2(15),3(12),4,6,8,10,13,18,20(29),21,23,25,27-tetradecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenanthro[3,4-B:4’,3’-D]thiophene is a sulfur-containing heterocyclic compound that belongs to the class of helicenes. These compounds are characterized by their screw-shaped structures composed of ortho-fused benzene rings. The unique helical chirality and extended π-systems of helicenes make them intriguing for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenanthro[3,4-B:4’,3’-D]thiophene typically involves the assembly of a ternaphthyl intermediate from 2-naphthol and bissulfinylnaphthalene through an extended Pummerer reaction. This is followed by cyclization reactions that convert the intermediate into the desired helicene structure . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the systematic synthesis of helicenes, including diphenanthro[3,4-B:4’,3’-D]thiophene, often relies on scalable reactions such as photocyclization, Diels–Alder reactions, and ring-closing metathesis .
Chemical Reactions Analysis
Types of Reactions: Diphenanthro[3,4-B:4’,3’-D]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. The characteristic reactivity of the sulfur atom in the thiophene ring plays a crucial role in these reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce sulfoxides back to thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Diphenanthro[3,4-B:4’,3’-D]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diphenanthro[3,4-B:4’,3’-D]thiophene exerts its effects is primarily through its interaction with molecular targets via its extended π-systems. These interactions can influence various pathways, including electron transport and molecular recognition processes . The sulfur atom in the thiophene ring also contributes to its reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Diphenanthro[1,2-B2’,1’-D]thiophene: Another sulfur-bridged π-electron core with unique orbital configurations.
Dithieno[3,2-B2’,3’-D]thiophene: Known for its excellent optical and electronic properties.
Uniqueness: Diphenanthro[3,4-B:4’,3’-D]thiophene stands out due to its specific helical chirality and the presence of the sulfur atom, which imparts unique electronic properties and reactivity compared to its analogs .
Properties
CAS No. |
168784-35-8 |
|---|---|
Molecular Formula |
C28H16S |
Molecular Weight |
384.496 |
InChI |
InChI=1S/C28H16S/c1-3-7-21-17(5-1)9-11-19-13-15-23-27(25(19)21)28-24(29-23)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16H |
InChI Key |
UNKICAROUFRVIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC5=C4C6=C(C=CC7=CC=CC=C76)C=C5 |
Synonyms |
Diphenanthro3,4-b:4,3-dthiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluorouridine-[6-3H]](/img/structure/B576143.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 7-acetyl-, (endo,syn)- (9CI)](/img/new.no-structure.jpg)


